molecular formula C19H16ClNO2 B13372573 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one

Cat. No.: B13372573
M. Wt: 325.8 g/mol
InChI Key: CUVJHJCKOAGZFN-FMIVXFBMSA-N
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Description

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated indole is alkylated using methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Methoxyphenyl Group: The final step involves coupling the chlorinated, alkylated indole with a methoxyphenyl group through a condensation reaction, often using a base like sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which requires detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one
  • 1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one

Uniqueness

The uniqueness of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

(E)-1-(2-chloro-1-methylindol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H16ClNO2/c1-21-16-6-4-3-5-15(16)18(19(21)20)17(22)12-9-13-7-10-14(23-2)11-8-13/h3-12H,1-2H3/b12-9+

InChI Key

CUVJHJCKOAGZFN-FMIVXFBMSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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